3-Ethoxy-2,4-difluorobenzenesulfonyl chloride
Overview
Description
3-Ethoxy-2,4-difluorobenzenesulfonyl chloride is a chemical compound used in scientific research . Its applications range from pharmaceutical synthesis to material science, offering an array of possibilities for innovative discoveries.
Synthesis Analysis
3,4-Difluorobenzenesulfonyl chloride may be used to synthesize 1-benzyl-3-bromo-2-(3,4-difluorophenyl)indole and 1-benzyl-2-(3,4-difluorophenyl)indole .Molecular Structure Analysis
The molecular formula of 3,4-Difluorobenzenesulfonyl chloride is F2C6H3SO2Cl . It has a molecular weight of 212.60 . The SMILES string representation is Fc1ccc(cc1F)S(Cl)(=O)=O .Chemical Reactions Analysis
3,4-Difluorobenzenesulfonyl chloride may be used to synthesize 1-benzyl-3-bromo-2-(3,4-difluorophenyl)indole and 1-benzyl-2-(3,4-difluorophenyl)indole .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Difluorobenzenesulfonyl chloride include a refractive index n20/D of 1.515 (lit.), a boiling point of 212 °C (lit.), and a density of 1.586 g/mL at 25 °C (lit.) .Scientific Research Applications
Kinetics of Nucleophilic Substitution Reactions
3-Ethoxy-2,4-difluorobenzenesulfonyl chloride can be involved in nucleophilic substitution reactions, as indicated by the synthesis of ethoxy-4-nitrobenzene through the reaction of 4-chloronitrobenzene with potassium ethoxide, using phase-transfer catalysts under ultrasound irradiation. This process has been studied for its kinetics, considering factors like the amount of catalyst and the effect of ultrasound waves on reaction conversion (Wang & Rajendran, 2007).
Electrocatalytic Fluorination
In the field of electrochemical fluorination, organosulfur compounds including derivatives of 3-ethoxy-2,4-difluorobenzenesulfonyl chloride have been successfully fluorinated in an ionic liquid environment. This process utilizes polymer-supported iodobenzene and allows for recycle use due to easy separation, demonstrating its efficiency and sustainability (Sawamura et al., 2010).
Synthesis of Liquid Crystal Intermediates
The compound has been used in synthesizing high-purity liquid crystal intermediates, like 4-ethoxy-2,3-difluoroacetophenone. The synthesis involves a Friedel-Crafts reaction with 2,3-difluoroethoxybenzene and acetyl chloride, highlighting its role in the preparation of materials with specific electronic and optical properties (Tong Bin, 2013).
Activation of Polymeric Carriers
Derivatives of 3-ethoxy-2,4-difluorobenzenesulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, have been used to activate hydroxyl groups of polymeric carriers. This activation is essential for covalent attachment of biologicals to solid supports, playing a significant role in bioconjugation chemistry and potential therapeutic applications (Chang et al., 1992).
Electrosynthesis and Characterization of Polymers
Electrosynthesis of polymers using compounds like 1-methoxy-4-ethoxybenzene, which shares a structural similarity with 3-ethoxy-2,4-difluorobenzenesulfonyl chloride, has been explored. These polymers are characterized for their solubility, molecular structure, and electrical conductivity, indicating the compound's relevance in advanced material science (Moustafid et al., 1991).
Safety And Hazards
properties
IUPAC Name |
3-ethoxy-2,4-difluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O3S/c1-2-14-8-5(10)3-4-6(7(8)11)15(9,12)13/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOSAZVHCWSWQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-2,4-difluorobenzenesulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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